molecular formula C34H28Au2Cl2FeP2 B174426 Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent CAS No. 122092-51-7

Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent

Cat. No.: B174426
CAS No.: 122092-51-7
M. Wt: 1019.2 g/mol
InChI Key: ZIKZUJZWYWYNGL-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene] is primarily used as a catalyst in organic synthesis reactions . The compound’s primary targets are the reactants in these reactions, where it facilitates the breaking and forming of chemical bonds.

Mode of Action

The compound interacts with its targets by binding to them and lowering the activation energy required for the reaction . This interaction accelerates the reaction rate and leads to the formation of the desired products. In some gold-catalyzed reactions, it can catalyze reactions such as oxidation, addition, and dehydrogenation .

Result of Action

The molecular and cellular effects of Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene]'s action are the successful completion of the catalyzed reactions . By lowering the activation energy and accelerating the reaction rate, it enables the efficient synthesis of the desired products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene] typically involves the reaction of 1,1’-bis(diphenylphosphino)ferrocene with a gold(I) chloride source. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed in a suitable solvent such as dichloromethane . The reaction mixture is stirred at room temperature until the formation of the desired product is complete, which is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing industrial purification techniques such as column chromatography and crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield gold(III) complexes, while reduction reactions can produce gold nanoparticles .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene] include:

  • [1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
  • [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II)
  • Bis(pinacolato)diboron
  • Ethylenebis(diphenylphosphine)
  • 1,3-Bis(diphenylphosphino)propane

Uniqueness

What sets Bis(chlorogold(I)) [1,1’-bis(diphenylphosphino)ferrocene] apart from these similar compounds is its use of gold as the central metal, which imparts unique catalytic properties. Gold catalysts are known for their high activity and selectivity in various chemical reactions, making this compound particularly valuable in both research and industrial applications .

Properties

CAS No.

122092-51-7

Molecular Formula

C34H28Au2Cl2FeP2

Molecular Weight

1019.2 g/mol

IUPAC Name

chlorogold;cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;iron(2+)

InChI

InChI=1S/2C17H14P.2Au.2ClH.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;/h2*1-14H;;;2*1H;/q2*-1;2*+1;;;+2/p-2

InChI Key

ZIKZUJZWYWYNGL-UHFFFAOYSA-L

Isomeric SMILES

[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au].Cl[Au].[Fe+2]

SMILES

[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au].Cl[Au].[Fe+2]

Canonical SMILES

[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au].Cl[Au].[Fe+2]

Origin of Product

United States

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